molecular formula C6HClN4O5 B3056060 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- CAS No. 68579-76-0

2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-

Cat. No.: B3056060
CAS No.: 68579-76-0
M. Wt: 244.55 g/mol
InChI Key: QTNZXTGUZLGWBY-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- is a chemical compound known for its unique structural and electronic properties. It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This compound is particularly notable for its applications in various fields such as organic electronics, fluorescence sensing, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the bromination of 2,1,3-benzoxadiazole followed by nitration using nitric acid in the presence of sulfuric acid . The reaction conditions often require careful control of temperature and concentration to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Benzoxadiazoles: Formed through nucleophilic substitution reactions.

    Amino Derivatives: Resulting from the reduction of nitro groups.

    Oxidized Derivatives: Produced through oxidation reactions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2,1,3-benzoxadiazole, 4-chloro-5,7-dinitro- is C6_6HClN4_4O5_5. It features a benzoxadiazole skeleton that is crucial for its reactivity and utility in various applications. The compound exhibits strong fluorescence properties which enhance its effectiveness as a labeling reagent in analytical techniques.

Analytical Chemistry Applications

2.1 Derivatization Agent for Amines and Amino Acids

NBD-Cl is widely utilized as a derivatization agent in high-performance liquid chromatography (HPLC) for the analysis of amines and amino acids. The derivatization process improves detection limits by introducing fluorescent properties to these compounds. The reaction typically involves the formation of stable fluorescent derivatives that can be analyzed using HPLC.

  • Case Study: Analysis of Amlodipine
    A study demonstrated the application of NBD-Cl in analyzing amlodipine in human serum. The method involved extracting amlodipine from serum using ethyl acetate followed by derivatization with NBD-Cl. The resulting derivatives were analyzed using reversed-phase HPLC, achieving a recovery rate of approximately 94% with high precision .

2.2 Fluorescent Tagging Reagent

NBD-Cl serves as an effective fluorescent tagging reagent in biochemistry. It has been employed to label various biomolecules, enhancing their visibility during analysis. For instance, new NBD-tagged polyamines were synthesized to stain siliceous frustules of diatom algae and spicules of siliceous sponges . This application highlights its versatility in biological research.

Mechanistic Insights

The reaction mechanism involving NBD-Cl includes the formation of a Meisenheimer complex when it reacts with amines. This complex can lead to various products depending on the nature of the amine involved—primary or secondary . Notably, the reaction with tertiary amines results in chain scissoring, producing a library of NBD-tagged compounds that can be used for further analytical purposes.

Table 1: Summary of Applications of NBD-Cl

Application AreaSpecific Use CaseMethodologyReference
Analytical ChemistryDerivatization of aminesHPLC
BiochemistryFluorescent tagging of biomoleculesStaining techniques
Environmental AnalysisDetection of pollutantsChromatographic methods

Table 2: Reaction Conditions for Derivatization

Amine TypeReaction ConditionsResulting Product
Primary AmineIncubation with NBD-Cl at 55 °CStable fluorescent derivative
Secondary AmineSimilar conditions as primaryHigh sensitivity in detection
Tertiary AmineReaction leads to chain scissoringDiverse NBD-tagged products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- stands out due to its dual nitro groups, which enhance its electron-withdrawing properties and reactivity. This makes it particularly useful in applications requiring strong electron acceptors and in the synthesis of complex organic molecules.

Biological Activity

2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzoxadiazole core with chlorine and nitro substituents that significantly influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, cytotoxicity against cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2,1,3-benzoxadiazole, 4-chloro-5,7-dinitro- is characterized by a benzoxadiazole ring with chlorine at position 4 and nitro groups at positions 5 and 7. The presence of these electron-withdrawing groups enhances the compound's electrophilic character, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of benzoxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2,1,3-benzoxadiazole can selectively inhibit Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for various derivatives are summarized in Table 1.

Compound NameMIC (µg/mL)Target Organism
2,1,3-Benzoxadiazole Derivative A15Bacillus subtilis
2,1,3-Benzoxadiazole Derivative B30Escherichia coli
2,1,3-Benzoxadiazole Derivative C25Candida albicans

The antimicrobial effectiveness of these compounds suggests their potential use as therapeutic agents against resistant strains of bacteria and fungi .

Cytotoxicity and Anticancer Properties

The cytotoxic effects of 2,1,3-benzoxadiazole derivatives have been evaluated against various cancer cell lines. Notably, studies indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. The following cell lines were tested:

  • Breast Cancer : MCF-7
  • Lung Cancer : A549
  • Liver Cancer : HepG2

Table 2 presents the IC50 values for selected derivatives against these cancer cell lines.

Cell LineIC50 (µM)Compound
MCF-7104-Chloro-5-nitro derivative
A549124-Chloro-7-nitro derivative
HepG28Combined derivative

These findings highlight the potential of benzoxadiazole derivatives as lead compounds for developing new anticancer therapies .

The biological activity of 2,1,3-benzoxadiazole is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways. For example, it has been suggested that some derivatives inhibit tyrosine kinases, impacting signaling pathways such as PI3K/AKT/mTOR .
  • DNA Interaction : Certain benzoxadiazole derivatives are known to intercalate DNA or disrupt its function, leading to apoptosis in cancer cells.

Case Studies

A notable study investigated the efficacy of a specific derivative in a mouse model of breast cancer. The treated group showed a significant reduction in tumor size compared to the control group after four weeks of treatment. This study underscores the potential clinical applications of benzoxadiazole derivatives in oncology .

Properties

IUPAC Name

4-chloro-5,7-dinitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClN4O5/c7-4-2(10(12)13)1-3(11(14)15)5-6(4)9-16-8-5/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNZXTGUZLGWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431607
Record name 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68579-76-0
Record name 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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